[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
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Overview
Description
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a hydroxyethyl group, and a tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the reaction of (S)-pyrrolidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The hydroxyethyl group is introduced through a subsequent reaction with ethylene oxide or ethylene glycol under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of ethers or amines.
Scientific Research Applications
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The tert-butyl ester moiety can provide steric hindrance, influencing the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid methyl ester
- [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester
- [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid isopropyl ester
Uniqueness
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is unique due to its tert-butyl ester moiety, which provides increased steric bulk compared to other esters. This can influence the compound’s reactivity, stability, and binding interactions, making it a valuable compound for specific applications where steric effects are crucial.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12-9-4-5-13(8-9)6-7-14/h9,14H,4-8H2,1-3H3,(H,12,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMSTDORSJARAX-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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